PP7

Description

Structure

3D Structure

Properties

IUPAC Name |

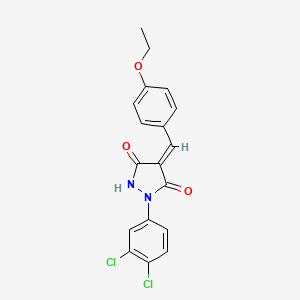

(4E)-1-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)methylidene]pyrazolidine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O3/c1-2-25-13-6-3-11(4-7-13)9-14-17(23)21-22(18(14)24)12-5-8-15(19)16(20)10-12/h3-10H,2H2,1H3,(H,21,23)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGORAOOZWWQKK-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The PP7/PCP System for RNA Labeling: An In-depth Technical Guide

The ability to visualize and track RNA molecules in living cells is crucial for understanding the intricate orchestration of gene expression and its role in cellular function and disease. The PP7/PCP system, a robust and versatile RNA labeling technique, has emerged as a powerful tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the this compound/PCP system, including its core principles, quantitative characteristics, detailed experimental protocols, and applications in research and drug discovery.

Core Principles of the this compound/PCP RNA Labeling System

The this compound/PCP system is a bipartite system derived from the bacteriophage this compound. It leverages the high-affinity and high-specificity interaction between the this compound coat protein (PCP) and its cognate RNA hairpin, the this compound binding site (PBS). The fundamental principle involves genetically tagging a target RNA with an array of PBS hairpins and co-expressing a fusion protein consisting of PCP and a fluorescent reporter protein (e.g., GFP, mCherry). The specific binding of the PCP-fluorescent protein to the PBS-tagged RNA allows for the visualization and tracking of the RNA of interest within living cells.[1][2]

The key components of the system are:

-

This compound Binding Site (PBS): A short RNA stem-loop structure that is genetically inserted into the target RNA molecule, typically in the 3' untranslated region (UTR) to avoid interference with translation. Multiple copies of the PBS are usually concatenated to amplify the fluorescent signal.

-

This compound Coat Protein (PCP): A small protein that specifically recognizes and binds to the PBS hairpin with high affinity.

-

Fluorescent Protein (FP): A reporter protein, such as Green Fluorescent Protein (GFP) or mCherry, that is genetically fused to the PCP. This fusion allows for the visualization of the RNA-PCP complex.

The this compound/PCP system is analogous to the more widely known MS2/MCP system and the two can be used orthogonally for dual-color imaging of different RNA species within the same cell.[1][3]

Quantitative Data Presentation

The performance of the this compound/PCP system can be characterized by several key quantitative parameters. The following tables summarize these characteristics, providing a basis for experimental design and comparison with other RNA labeling techniques.

| Parameter | Value | Notes |

| Binding Affinity (Kd) | ~1 nM | This high-affinity interaction ensures stable labeling of the target RNA.[4][5] |

| Specificity | High | PCP exhibits minimal cross-reactivity with other cellular components, including the MS2 RNA hairpin.[4] |

Table 1: Binding Characteristics of the this compound/PCP Interaction

| Fluorescent Protein Fusion | Relative Brightness | Photostability | Notes |

| PCP-GFP | Good | Moderate | A commonly used green fluorescent protein fusion. |

| PCP-mCherry | Good | High | A red fluorescent protein fusion with good photostability, suitable for longer imaging sessions. |

| PCP-Venus | Very Good | Moderate | A bright yellow fluorescent protein variant that can enhance signal detection.[4] |

| Tandem-dimer PCP (tdPCP)-FP | Enhanced | Moderate | A single-chain dimer of PCP can improve labeling efficiency and signal-to-noise ratio.[6] |

Table 2: Properties of Common PCP-Fluorescent Protein Fusions

Experimental Protocols

This section provides detailed methodologies for the key steps involved in utilizing the this compound/PCP system for RNA labeling in mammalian cells.

Plasmid Construction

Successful implementation of the this compound/PCP system begins with the proper design and construction of the expression vectors for the PBS-tagged RNA and the PCP-fluorescent protein fusion.

3.1.1. Constructing the PBS-Tagged RNA Expression Vector:

-

Obtain a PBS repeat plasmid: Plasmids containing multiple tandem repeats of the this compound binding site (e.g., 12xPBS or 24xPBS) are available from plasmid repositories like Addgene.

-

Design primers: Design primers to amplify the PBS repeat cassette with appropriate restriction sites for cloning into the 3' UTR of your target gene in a mammalian expression vector (e.g., pcDNA3.1).

-

Ligation: Digest both the amplified PBS cassette and the recipient vector with the chosen restriction enzymes and ligate the fragments together.

-

Verification: Verify the correct insertion and orientation of the PBS cassette by Sanger sequencing.

3.1.2. Constructing the PCP-Fluorescent Protein Expression Vector:

-

Obtain PCP and fluorescent protein sequences: The coding sequence for the this compound coat protein and various fluorescent proteins can be obtained from public databases or existing plasmids.

-

Design fusion construct: Design a fusion construct where the fluorescent protein is linked to either the N- or C-terminus of PCP, often with a flexible linker sequence (e.g., GGGGS) in between to ensure proper folding of both domains.

-

Cloning: Clone the PCP-FP fusion construct into a mammalian expression vector with a strong constitutive promoter (e.g., CMV or EF1a).

-

Verification: Confirm the in-frame fusion and the integrity of the entire coding sequence by Sanger sequencing.

Cell Culture and Transfection

This protocol is optimized for transient transfection in HEK293T cells, a commonly used cell line for their high transfection efficiency.

-

Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density of 2 x 10^5 cells per well in 2 mL of complete growth medium (DMEM with 10% FBS). The cells should be 70-90% confluent at the time of transfection.[7]

-

Transfection Complex Preparation:

-

In a sterile microcentrifuge tube, dilute 1 µg of the PBS-tagged RNA plasmid and 1 µg of the PCP-FP plasmid in 100 µL of serum-free medium (e.g., Opti-MEM).

-

In a separate tube, dilute 6 µL of a lipid-based transfection reagent (e.g., Lipofectamine 3000) in 100 µL of serum-free medium.

-

Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.[8]

-

-

Transfection: Add the 200 µL of the transfection complex dropwise to each well of the 6-well plate. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator. Expression of the tagged RNA and the fusion protein can typically be observed 24-48 hours post-transfection.

Live-Cell Imaging

Live-cell imaging allows for the dynamic tracking of the labeled RNA molecules.

-

Imaging Setup:

-

Use an inverted fluorescence microscope equipped with a high-sensitivity camera (e.g., EMCCD or sCMOS) and an environmental chamber to maintain the cells at 37°C and 5% CO2.[9]

-

Select appropriate filter sets for the fluorescent protein being used (e.g., a GFP filter set for PCP-GFP).

-

Use a high numerical aperture (NA) objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.

-

-

Image Acquisition:

-

Identify transfected cells by the diffuse fluorescence of the unbound PCP-FP in the nucleus and/or cytoplasm.

-

Acquire images of the fluorescently labeled RNA, which will appear as distinct puncta.

-

Optimize imaging parameters (exposure time, laser power) to maximize the signal-to-noise ratio while minimizing phototoxicity.[9]

-

For dynamic tracking, acquire time-lapse series of images at appropriate intervals depending on the biological process being studied.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the core concepts and workflows of the this compound/PCP system.

References

- 1. teusinkbruggemanlab.nl [teusinkbruggemanlab.nl]

- 2. feinberg.northwestern.edu [feinberg.northwestern.edu]

- 3. cornell.flintbox.com [cornell.flintbox.com]

- 4. Background free imaging of single mRNAs in live cells using split fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNA recognition site of this compound coat protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Frontiers | Computational models for pan-cancer classification based on multi-omics data [frontiersin.org]

- 8. www2.iib.uam.es [www2.iib.uam.es]

- 9. discovery.researcher.life [discovery.researcher.life]

A Technical Guide to PP7 RNA Tagging for Live-Cell Imaging

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the PP7 RNA tagging system, a robust and widely used technique for visualizing the dynamics of single RNA molecules in living cells. We will explore the core mechanism, present key quantitative data, and provide detailed experimental protocols to facilitate its implementation in the laboratory.

The Core Mechanism of this compound RNA Tagging

The this compound system is a bipartite system derived from the Pseudomonas aeruginosa bacteriophage this compound. It relies on the high-affinity, high-specificity interaction between two core components:

-

This compound RNA Hairpin (or this compound Binding Site - PBS): A short, ~25-nucleotide RNA stem-loop structure.[1] This sequence is genetically inserted in multiple tandem repeats (typically 12x or 24x) into the RNA of interest (ROI).[2][3] The array of hairpins serves as a bright beacon for visualization.

-

This compound Coat Protein (PCP): A small viral protein that binds to the this compound hairpin as a homodimer with high affinity.[2][4] For visualization, PCP is genetically fused to a fluorescent protein (FP) of choice (e.g., GFP, mCherry).

When the tagged RNA is transcribed in a cell that is also expressing the PCP-FP fusion protein, multiple copies of PCP-FP bind to the tandem hairpins on the RNA molecule. This concentration of fluorophores at a single locus allows the RNA to be visualized as a distinct fluorescent spot above the background of unbound, diffusing PCP-FP molecules.[5] The this compound system is orthogonal to the similar MS2 system, meaning their respective coat proteins do not cross-react with the other's RNA hairpin, enabling dual-color imaging of two different RNA species in the same cell.[2][3][6]

Quantitative Data for System Optimization

The performance of a this compound imaging experiment depends on several quantitative parameters. The following tables summarize key data to aid in experimental design.

Table 1: Binding Affinity of this compound Coat Protein to RNA Hairpins

The dissociation constant (Kd) indicates the strength of the protein-RNA interaction. A lower Kd signifies a tighter bond, which is crucial for stable RNA labeling. The wild-type interaction is very strong, but mutations to the hairpin, particularly the bulged base, can significantly reduce affinity.

| RNA Construct | Modification | Dissociation Constant (Kd) | Reference |

| Wild-Type this compound Hairpin | - | ~1.0 - 1.6 nM | [7][8] |

| P7NB | Bulged 'A' deleted | Nearly complete loss of binding | Lim & Peabody, 2002 |

| P7UB | Bulged 'A' replaced with 'U' | 63 nM | Lim & Peabody, 2002 |

| P7CB | Bulged 'A' replaced with 'C' | 38 nM | Lim & Peabody, 2002 |

| Aptamer Group II (E, G, H) | Selected from random library | 2 nM | Lim & Peabody, 2002 |

Table 2: Photostability of Common Fluorescent Proteins

Photostability is a critical factor for long-term live-cell imaging. The photobleaching half-life is the time it takes for a fluorophore's emission intensity to decrease by 50% under continuous illumination. Higher values indicate greater stability.

| Fluorescent Protein | Spectral Class | Photobleaching Half-Life (s) | Reference |

| EGFP | Green | 23 ± 1.2 | [9] |

| mStayGold | Green | 60 ± 5.6 | [9] |

| mNeonGreen | Green | ~30-40 | [10] |

| mVenus | Yellow | ~10-20 | [11] |

| mCherry | Red | ~25-35 | [11] |

| mScarlet-I | Red | ~40-50 | [11] |

| mCardinal | Far-Red | 530 | [11] |

Note: Photostability is highly dependent on illumination intensity, microscope setup, and cellular environment. These values serve as a comparative guide.

Experimental Workflow and Protocols

Successful implementation of this compound RNA tagging involves molecular cloning, cell culture, and advanced microscopy. The general workflow is outlined below.

Detailed Experimental Protocols

The following protocols provide a generalized framework. Specific details should be optimized for the chosen cell line and experimental goals.

A. Plasmid Construction

-

Tagging the RNA of Interest (ROI):

-

Obtain a plasmid containing an array of this compound binding sites (e.g., pCR4-24X-PP7-SL).

-

Using standard restriction enzyme cloning or Gibson assembly, subclone the 24xthis compound hairpin cassette into the 3' UTR of your gene of interest within an appropriate mammalian expression vector.

-

Design Consideration: Insertion in the 3' UTR is common for studying mRNA localization and transport.[3] For transcription studies, insertion in the 5' UTR or an intron can be used, but be aware of potential impacts on translation.[3]

-

Verify the final construct by Sanger sequencing.

-

-

Creating the PCP-Fluorescent Protein (FP) Fusion Construct:

-

Obtain a plasmid containing the this compound coat protein sequence (e.g., from Addgene, plasmid #61763 contains PCP-mCherry).[12]

-

If a different FP is desired, use PCR to amplify the PCP coding sequence and the FP coding sequence.

-

Use fusion PCR or a linker sequence to clone the PCP and FP into a mammalian expression vector under a moderate constitutive promoter (e.g., UBC or CMV).

-

Design Consideration: A nuclear localization signal (NLS) is often added to the PCP-FP construct. This sequesters unbound protein in the nucleus, reducing cytoplasmic background and improving the signal-to-noise ratio (SNR) for cytoplasmic RNAs.[5][8]

-

Verify the fusion construct by sequencing.

-

B. Cell Culture and Transfection

-

Cell Seeding:

-

The day before transfection, seed healthy, low-passage cells onto glass-bottom dishes or chambered cover glass suitable for high-resolution microscopy.

-

Aim for a cell density of 50-70% confluency at the time of transfection. For HEK293T cells, a seeding density of ~3.8x10^6 cells per 10 cm dish is a good starting point.[13]

-

-

Transfection:

-

On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for your chosen reagent (e.g., Lipofectamine, FuGENE, or PEI).

-

Co-transfect the ROI-24xthis compound plasmid and the PCP-FP plasmid. The ratio of the plasmids may need optimization, but a 1:1 or 1:2 ratio is a common starting point.

-

Gently add the transfection mix to the cells.

-

Incubate at 37°C and 5% CO2.

-

C. Live-Cell Imaging

-

Incubation:

-

Allow 24-48 hours post-transfection for the expression of both constructs. Change to fresh media ~18 hours after transfection to remove the transfection reagent.[13]

-

-

Microscopy Setup:

-

Use an inverted fluorescence microscope equipped with a high numerical aperture objective (e.g., 60x or 100x oil immersion), a sensitive camera (EMCCD or sCMOS), and an environmental chamber to maintain 37°C and 5% CO2.

-

Select appropriate laser lines and emission filters for the chosen fluorescent protein.

-

To minimize phototoxicity and photobleaching, use the lowest laser power and shortest exposure time that provide an adequate SNR.

-

-

Image Acquisition:

-

Identify cells expressing both constructs. They should show a diffuse pool of fluorescence from the PCP-FP and distinct, brighter puncta corresponding to the tagged RNA molecules.

-

Acquire images as a time-lapse series of Z-stacks to capture the 3D movement of the RNA particles over time.

-

D. Image Analysis

-

Spot Detection and Tracking:

-

Use image analysis software (e.g., ImageJ/Fiji with plugins like TrackMate, or commercial software like Imaris) to identify and track the fluorescent puncta.

-

Apply a Gaussian filter to reduce noise and use a Laplacian of Gaussian (LoG) detector for robust spot identification.

-

Track the spots over time to extract quantitative data on particle dynamics, such as diffusion coefficients and velocities. This data can reveal whether RNA movement is diffusive or directed (e.g., along the cytoskeleton).

-

References

- 1. Various Strategies for Improved Signal-to-Noise Ratio in CRISPR-Based Live Cell Imaging [jstage.jst.go.jp]

- 2. Frontiers | Live cell imaging of DNA and RNA with fluorescent signal amplification and background reduction techniques [frontiersin.org]

- 3. Understanding spatiotemporal coupling of gene expression using single molecule RNA imaging technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNA imaging in living cells – methods and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single-Molecule mRNA Detection in Live Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single-molecule analysis of gene expression using two-color RNA labeling in live yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Translational repression and specific RNA binding by the coat protein of the Pseudomonas phage this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. einsteinmed.edu [einsteinmed.edu]

- 9. journals.biologists.com [journals.biologists.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. addgene.org [addgene.org]

- 13. addgene.org [addgene.org]

The PP7 RNA Imaging System: A Technical Guide to Live-Cell RNA Visualization

Unveiling the Dynamics of RNA in Real-Time

The visualization of RNA molecules within living cells is paramount for understanding the intricate choreography of gene expression, from transcription and processing to transport and localization. The PP7 RNA imaging system, a robust and widely adopted technique, offers researchers a powerful lens to observe these dynamic processes in real-time. This guide provides an in-depth exploration of the core principles of the this compound system, detailed experimental methodologies, and quantitative data to empower its application in diverse research settings, particularly for scientists engaged in drug development and fundamental biological research.

The this compound system is predicated on the high-affinity and specific interaction between the Pseudomonas bacteriophage this compound coat protein (PCP) and its cognate RNA hairpin, the this compound binding site (PBS).[1][2] This interaction forms the cornerstone of a versatile "tag and track" methodology. The gene of interest is genetically tagged with an array of PBS hairpins, typically in the untranslated regions (UTRs). When this tagged RNA is transcribed, the PBS sequences form stable stem-loop structures. Concurrently, the cell is engineered to express a fusion protein consisting of PCP and a fluorescent protein (e.g., GFP, mCherry). Upon binding of the fluorescently-labeled PCP to the PBS array on the target RNA, the transcript becomes brightly labeled and can be visualized using fluorescence microscopy. The accumulation of multiple fluorescent PCP molecules at a single RNA molecule significantly amplifies the signal, enabling the detection of individual transcripts as distinct puncta within the cell.[3]

Core Principle and Workflow

The fundamental principle of the this compound imaging system is a two-component system that allows for the specific labeling of a target RNA molecule.

The experimental workflow for implementing the this compound system involves several key stages, from the initial molecular cloning to the final live-cell imaging and data analysis.

Quantitative Data Summary

The performance of the this compound system can be characterized by several key quantitative parameters. The high affinity of the PCP-PBS interaction is a critical determinant of the system's sensitivity and specificity.

| Parameter | Value | Reference |

| PCP-PBS Dissociation Constant (Kd) | ~1 nM | [2] |

| This compound Stem-Loop Structure | 8 bp hairpin with a 6 nt loop and a bulged purine on the 5' side | [1][4] |

| PCP Protein Size | 127 amino acids | [2] |

The this compound system is often compared to the analogous MS2 system, which utilizes the MS2 coat protein (MCP) and its corresponding RNA hairpin. While both systems are powerful, they exhibit some differences in performance. Notably, the this compound system has been reported to show more complete labeling of the RNA stem-loop arrays compared to the MS2 system, which can result in a better signal-to-noise ratio.[5]

| Feature | This compound System | MS2 System | Reference |

| Coat Protein | This compound Coat Protein (PCP) | MS2 Coat Protein (MCP) | [5] |

| RNA Hairpin | This compound Binding Site (PBS) | MS2 Binding Site (MBS) | [5] |

| Orthogonality | Orthogonal to MS2 system, allowing for dual-color imaging | Orthogonal to this compound system | [5] |

| Labeling Efficiency | Reported to have more complete labeling of stem-loop arrays | Can have incomplete labeling | [5] |

| Signal-to-Noise Ratio | Generally high, can be superior to MS2 | Can be limited by unbound fluorescent protein | [5][6] |

Detailed Experimental Protocols

Plasmid Construction

-

Target RNA Plasmid: The gene of interest is cloned into a mammalian expression vector. An array of this compound binding sites (typically 24 repeats for single-molecule sensitivity) is inserted into either the 5' or 3' UTR of the gene.[1][7] The choice of UTR depends on the specific biological question and to minimize interference with RNA processing and function. A selection marker (e.g., puromycin resistance) is also included in the plasmid backbone.

-

PCP-FP Plasmid: The coding sequence for the this compound coat protein (PCP) is fused in-frame with a fluorescent protein (e.g., EGFP, mCherry).[8] This fusion construct is cloned into a separate mammalian expression vector, often under the control of a weaker, constitutive promoter to maintain low expression levels and minimize background fluorescence.[7] This plasmid should also contain a different selection marker (e.g., neomycin/G418 resistance) than the target RNA plasmid. A nuclear localization signal (NLS) can be added to the PCP-FP construct to sequester unbound protein in the nucleus, thereby reducing cytoplasmic background.[9]

Generation of Stable Cell Lines

The generation of stable cell lines expressing both the tagged RNA and the PCP-FP is crucial for long-term imaging experiments.

-

Host Cell Selection: Choose a host cell line that is amenable to transfection and suitable for the biological question being addressed. Commonly used cell lines include U2OS, HeLa, and CHO cells.[10][11]

-

Transfection: Co-transfect the host cells with the target RNA plasmid and the PCP-FP plasmid using a suitable transfection reagent.

-

Selection: Two days post-transfection, begin selection by adding the appropriate antibiotics (e.g., puromycin and G418) to the culture medium.[10][12] The concentration of the antibiotics should be optimized beforehand by performing a kill curve on the parental cell line.

-

Clonal Isolation: After 2-3 weeks of selection, individual resistant colonies will form. Isolate single colonies using cloning cylinders or by limiting dilution and expand them into clonal cell lines.[10][12]

-

Validation: Screen the clonal cell lines to identify those with optimal expression levels of both the tagged RNA and the PCP-FP. This can be assessed by fluorescence microscopy (for PCP-FP expression and the presence of RNA puncta) and quantitative PCR (for tagged RNA expression). The goal is to select a clone with bright, distinct RNA puncta and low background fluorescence.

Live-Cell Imaging

-

Cell Plating: Plate the validated stable cell line on glass-bottom imaging dishes or chamber slides.

-

Microscopy: Use a high-resolution fluorescence microscope equipped with a sensitive camera and environmental control (to maintain temperature, CO2, and humidity). Wide-field or confocal microscopy can be used, with the choice depending on the desired spatial resolution and signal-to-noise ratio.[3][9]

-

Image Acquisition: Acquire time-lapse images to capture the dynamics of the fluorescently labeled RNA molecules. The acquisition parameters (exposure time, laser power, frame rate) should be optimized to maximize the signal-to-noise ratio while minimizing phototoxicity and photobleaching.[7]

Conclusion

The this compound RNA imaging system provides a powerful and versatile platform for the real-time visualization of RNA dynamics in living cells. Its high specificity and potential for a superior signal-to-noise ratio make it an invaluable tool for researchers seeking to unravel the complex post-transcriptional regulation of gene expression. The combination of the this compound system with the orthogonal MS2 system further expands its utility, enabling simultaneous dual-color imaging of different RNA species or different segments of the same RNA molecule.[7][13] By following the detailed protocols and understanding the quantitative aspects of this system, researchers can effectively harness its capabilities to gain unprecedented insights into the life of an RNA molecule.

References

- 1. RNA imaging in living cells – methods and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Illuminating RNA biology: Tools for imaging RNA in live mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. RNA recognition site of this compound coat protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. teusinkbruggemanlab.nl [teusinkbruggemanlab.nl]

- 6. biorxiv.org [biorxiv.org]

- 7. Single-molecule analysis of gene expression using two-color RNA labeling in live yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. addgene.org [addgene.org]

- 9. Single-Molecule mRNA Detection in Live Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Generation of Stable Cell Line in 28 Days - Altogen Labs [altogenlabs.com]

- 11. Stable Cell Line Generation: Methods & Protocol | Danaher Life Sciences [lifesciences.danaher.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Protocol to quantify the rate of RNA polymerase II elongation with MS2/MCP- and this compound/PCP-based live-imaging systems in early Drosophila embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the PP7 Coat Protein and RNA Stem Loop Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the Pseudomonas aeruginosa bacteriophage PP7 coat protein (PCP) and its cognate RNA stem loop. This system serves as a valuable model for understanding RNA-protein recognition and has been widely adopted for in vivo RNA imaging and tracking. This document details the quantitative binding data, experimental protocols for studying the interaction, and visual representations of the underlying mechanisms and workflows.

Core Interaction: Structural and Mechanistic Overview

The this compound coat protein binds with high affinity and specificity to a well-defined RNA hairpin structure, which acts as the translational operator for the phage replicase gene. This interaction is crucial for the regulation of viral replication. The crystal structure of the this compound coat protein in complex with its RNA operator reveals a distinct mode of sequence-specific RNA recognition.[1] The RNA hairpin binds across the dimer interface of the this compound coat protein, burying a significant solvent-accessible surface area.

Key features of the this compound RNA stem loop include an 8 base-pair stem, a bulged purine on the 5' side, and a 6-nucleotide loop with the consensus sequence Pu-U-A-G/U-G-Pu.[2][3][4] The bulged adenosine and specific nucleotides within the loop are critical for high-affinity binding.

Below is a diagram illustrating the fundamental interaction between the this compound coat protein dimer and the this compound RNA stem loop.

Caption: Interaction of the this compound Coat Protein Dimer with the RNA Stem Loop.

Quantitative Binding Data

The affinity of the this compound coat protein for its RNA target has been extensively studied using various biophysical techniques. The dissociation constant (Kd) is a key measure of this interaction's strength. The following tables summarize the quantitative data for the wild-type interaction and the effects of mutations in the RNA stem loop.

Table 1: Binding Affinity of this compound Coat Protein to Wild-Type and Mutant RNA Stem Loops

| RNA Variant | Sequence/Mutation Details | Dissociation Constant (Kd) (nM) | Reference |

| Wild-Type (PP7WT) | AUAUGG loop, bulged Adenosine | ~1 | [1][2][5][6] |

| No Bulge (P7NB) | Deletion of the bulged Adenosine | >1000 | [2] |

| Uracil Bulge (P7UB) | Adenosine bulge replaced with Uracil | 63 | [2] |

| Cytosine Bulge (P7CB) | Adenosine bulge replaced with Cytosine | 38 | [2] |

| Guanine Bulge (P7GB-CG) | Adenosine bulge replaced with Guanine, with a C-G closing pair | 2.5 | [2] |

| A1G Loop Mutant (P7A1G) | AUAUGG -> GUAUGG | 63 | [2][7] |

| A2G Loop Mutant (P7A2G) | AUAUGG -> AGUAGG | 2 | [2][7] |

| 5-nt Loop (P75L) | Deletion of one nucleotide from the loop | 75 | [2][7] |

| 4-nt Loop (P74L) | Deletion of two nucleotides from the loop | 75 | [2][7] |

| 3-nt Loop (P73L) | Deletion of three nucleotides from the loop | >1000 | [2][7] |

Table 2: Binding Affinities of SELEX-Derived RNA Aptamers for this compound Coat Protein

| Aptamer Group | Description | Dissociation Constant (Kd) (nM) | Reference |

| Group I (A, B, C, D) | High similarity to wild-type this compound operator | 0.67 - 1.5 | [3][4] |

| Group II (E, G, H) | Less similarity to wild-type, different secondary structures | 2 | [3][7] |

| Group II (F) | Less similarity to wild-type, different secondary structures | 25 | [3][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound coat protein-RNA interaction.

In Vitro Transcription of RNA Probes

The generation of high-quality RNA is a prerequisite for in vitro binding studies. Radiolabeled or fluorescently labeled RNA probes are typically produced by in vitro transcription.

Protocol:

-

Template Preparation: A DNA template containing the T7 RNA polymerase promoter upstream of the desired RNA sequence is prepared. This can be a linearized plasmid or a PCR product.

-

Transcription Reaction: The following components are combined at room temperature in nuclease-free water:

-

10x Transcription Buffer

-

100 mM DTT

-

RNase Inhibitor

-

A, C, G, UTPs (for unlabeled RNA) or a mix of unlabeled and labeled (e.g., [α-³²P]UTP or fluorescently tagged UTP) nucleotides.

-

DNA Template (1 µg)

-

T7 RNA Polymerase

-

-

Incubation: The reaction is incubated at 37°C for 2-4 hours.

-

DNase Treatment: To remove the DNA template, DNase I is added and the reaction is incubated for another 15 minutes at 37°C.

-

Purification: The transcribed RNA is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution and ethanol precipitation.

Caption: Workflow for In Vitro Transcription of Labeled RNA Probes.

Nitrocellulose Filter Binding Assay

This is a classic and robust method for quantifying RNA-protein interactions. It relies on the principle that proteins bind to nitrocellulose filters, while free nucleic acids do not.

Protocol:

-

RNA Preparation: A radiolabeled RNA probe is prepared as described in section 3.1.

-

Binding Reaction: A constant, low concentration of the radiolabeled RNA probe (e.g., 10 pM) is incubated with a range of concentrations of the purified this compound coat protein in a suitable binding buffer.

-

Incubation: The binding reactions are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Filtration: The reaction mixtures are passed through a nitrocellulose filter under vacuum. The filter is immediately washed with cold binding buffer to remove unbound RNA.

-

Quantification: The amount of radioactivity retained on each filter is quantified using a scintillation counter.

-

Data Analysis: The fraction of bound RNA is plotted against the protein concentration, and the data is fitted to a binding isotherm to determine the Kd.

Caption: Workflow of a Nitrocellulose Filter Binding Assay.

Fluorescence Anisotropy

Fluorescence anisotropy (or fluorescence polarization) is a solution-based technique that measures the change in the rotational diffusion of a fluorescently labeled molecule upon binding to a larger partner.

Protocol:

-

RNA Labeling: The this compound RNA stem loop is synthesized with a fluorescent label (e.g., fluorescein) at one end.

-

Binding Titration: A fixed concentration of the fluorescently labeled RNA is placed in a fluorometer cuvette. Small aliquots of a concentrated stock of the purified this compound coat protein are titrated into the cuvette.

-

Measurement: After each addition of protein and a short incubation to reach equilibrium, the fluorescence anisotropy is measured by exciting the sample with polarized light and measuring the emission in both parallel and perpendicular planes.

-

Data Analysis: The change in anisotropy is plotted against the total protein concentration. The data is then fitted to a binding equation to determine the Kd.

Caption: Workflow for a Fluorescence Anisotropy Binding Assay.

In Vivo Applications: The this compound System for RNA Imaging

The high specificity and affinity of the this compound coat protein-RNA interaction have been harnessed for live-cell imaging of RNA. By genetically encoding tandem repeats of the this compound stem loop into a target RNA and co-expressing a fluorescently tagged this compound coat protein (e.g., PCP-GFP), the dynamics of the target RNA can be visualized in real-time. This system, often used in conjunction with the orthogonal MS2-MCP system, allows for dual-color imaging of different RNA species or allelic expression.[8][9][10][11]

Caption: The this compound System for In Vivo RNA Imaging.

Conclusion

The interaction between the this compound coat protein and its cognate RNA stem loop is a well-characterized, high-affinity molecular recognition event. This system not only provides fundamental insights into the principles of RNA-protein interactions but also offers a versatile and powerful tool for the study of RNA biology in living cells. The quantitative data and detailed protocols presented in this guide are intended to facilitate further research and application of this valuable system by the scientific community.

References

- 1. Fluorescence anisotropy RNA-binding experiments [bio-protocol.org]

- 2. Kinetic studies of RNA-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mu-varna.bg [mu-varna.bg]

- 4. researchgate.net [researchgate.net]

- 5. In vitro transcription and radiolabeling of RNAs [bio-protocol.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. A Novel Strategy for Analyzing RNA-Protein Interactions by Surface Plasmon Resonance Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. search.library.albany.edu [search.library.albany.edu]

- 9. catalog.library.reed.edu [catalog.library.reed.edu]

- 10. Fluorescence Anisotropy and Polarization in the Characterization of Biomolecular Association Processes and Their Application to Study SH2 Domain Binding Affinity | Springer Nature Experiments [experiments.springernature.com]

- 11. [PDF] SELEX methods on the road to protein targeting with nucleic acid aptamers. | Semantic Scholar [semanticscholar.org]

The PP7 System: A Technical Guide to its History, Development, and Application in RNA Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ability to visualize and track RNA molecules in living cells is crucial for understanding the intricate mechanisms of gene regulation and their implications in health and disease. The PP7 system, derived from the Pseudomonas aeruginosa bacteriophage this compound, has emerged as a powerful and versatile tool for real-time tracking of RNA. This technical guide provides a comprehensive overview of the history and development of the this compound system, its core principles, and detailed protocols for its application. We delve into the specifics of the high-affinity interaction between the this compound coat protein (PCP) and its cognate RNA hairpin, and explore its use in single-molecule mRNA imaging and in conjunction with the orthogonal MS2 system for dual-color analysis. This guide aims to equip researchers with the foundational knowledge and practical methodologies to effectively implement the this compound system in their own investigations.

History and Development

The foundation of the this compound system lies in the natural interaction between the coat protein of the Pseudomonas aeruginosa bacteriophage this compound and a specific stem-loop structure within the phage's RNA genome.[1][2] This interaction is essential for the bacteriophage's life cycle, specifically for the packaging of its genetic material. Recognizing the high specificity and affinity of this protein-RNA interaction, researchers adapted it for use as a molecular tool for labeling and visualizing RNA in living cells.

The this compound system was developed as an orthogonal counterpart to the well-established MS2 system, which is derived from the E. coli bacteriophage MS2.[3] The orthogonality of the two systems is a key advantage, as the coat protein of one system does not bind to the RNA hairpin of the other.[3] This allows for the simultaneous and distinct labeling of two different RNA species within the same cell, a technique known as dual-color imaging.[1]

A significant advancement in the this compound technology has been the engineering of destabilized coat proteins (dPCP).[2] These variants are designed to be rapidly degraded unless they are bound to their target RNA hairpin. This innovation significantly reduces the background fluorescence from unbound, diffusing coat proteins, thereby enhancing the signal-to-noise ratio and improving the sensitivity of single-molecule detection.[2]

The Core of the System: this compound Coat Protein and its RNA Hairpin

The functionality of the this compound system is predicated on the highly specific and high-affinity interaction between the this compound coat protein (PCP) and a 25-nucleotide RNA stem-loop structure, often referred to as the this compound binding site (PBS).[4] The PCP binds as a dimer to this hairpin, and for visualization purposes, the PCP is typically fused to a fluorescent protein (e.g., GFP, mCherry). To amplify the fluorescent signal from a single RNA molecule, multiple copies of the this compound stem-loop are genetically encoded into the target RNA of interest, usually in tandem arrays of 24 or more repeats.[5][6][7]

The following diagram illustrates the fundamental interaction:

Caption: Interaction of the this compound Coat Protein (PCP) dimer with the this compound RNA hairpin.

Quantitative Data

The affinity and specificity of the PCP-RNA interaction are critical for the system's performance. The following table summarizes key quantitative parameters of the this compound system.

| Parameter | Value | Reference |

| Dissociation Constant (Kd) of PCP for this compound RNA hairpin | ~1 nM | [8] |

| Number of tandem this compound stem-loop repeats typically used | 14, 24 | [5][6] |

| Length of a single this compound stem-loop aptamer | ~25 nucleotides | [8] |

| Molecular weight of PCP monomer | ~14 kDa | [4] |

Experimental Protocols

Plasmid Construction for this compound-tagged RNA and PCP-Fusion Protein

Objective: To generate the necessary DNA constructs for expressing the RNA of interest tagged with this compound stem loops and the fluorescently-labeled this compound coat protein.

Methodology:

-

Vector Selection: Choose appropriate mammalian expression vectors for the target RNA and the PCP fusion protein. Vectors containing a strong constitutive promoter (e.g., CMV) are often used for expressing the PCP fusion. The choice of vector for the target RNA will depend on the specific experimental goals (e.g., endogenous gene tagging vs. overexpression).

-

Cloning of this compound Stem-Loop Array:

-

Synthesize or obtain a plasmid containing a tandem array of this compound stem loops (e.g., 24xPP7SL).[5]

-

Using standard molecular cloning techniques (e.g., restriction digestion and ligation, or Gibson assembly), insert the this compound stem-loop array into the desired location of the target gene (e.g., 3' UTR).[9][10] It is crucial to ensure that the insertion does not disrupt the function or regulation of the target RNA.

-

-

Cloning of PCP-Fluorescent Protein Fusion:

-

Obtain the coding sequence for the this compound coat protein (PCP).

-

Fuse the PCP coding sequence in-frame with the coding sequence of a fluorescent protein (e.g., GFP, mCherry). A nuclear localization signal (NLS) is often included to sequester unbound PCP-FP in the nucleus, reducing cytoplasmic background.[11]

-

Clone this fusion construct into a mammalian expression vector.

-

-

Sequence Verification: Sequence verify all constructs to ensure the integrity of the cloned sequences.

Live-Cell Imaging of a Single RNA Species

Objective: To visualize the localization and dynamics of a specific RNA in living cells.

Methodology:

-

Cell Culture and Transfection:

-

Culture the desired mammalian cell line in appropriate growth medium.

-

Co-transfect the cells with the plasmid expressing the this compound-tagged RNA and the plasmid expressing the PCP-fluorescent protein fusion using a suitable transfection reagent. Optimize the ratio of the two plasmids to achieve sufficient labeling without excessive background.

-

-

Cell Plating for Microscopy:

-

24-48 hours post-transfection, plate the cells onto glass-bottom dishes or chamber slides suitable for high-resolution microscopy.

-

-

Live-Cell Imaging:

-

Mount the cells on a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO2).

-

Acquire images using appropriate filter sets for the chosen fluorescent protein.

-

For single-molecule imaging, use a highly sensitive camera (e.g., EMCCD or sCMOS) and appropriate laser power and exposure times to minimize phototoxicity while achieving a good signal-to-noise ratio.[4] Time-lapse imaging can be performed to track the movement of individual RNA molecules.

-

The following diagram outlines the experimental workflow for single-color live-cell imaging:

Caption: Workflow for single-color live-cell RNA imaging using the this compound system.

Dual-Color Live-Cell Imaging with the MS2 System

Objective: To simultaneously visualize two different RNA species in the same living cell.

Methodology:

-

Plasmid Construction:

-

Generate a plasmid for the first RNA of interest tagged with the this compound stem-loop array.

-

Generate a plasmid for the second RNA of interest tagged with the MS2 stem-loop array.

-

Generate a plasmid for the PCP fused to a fluorescent protein of one color (e.g., PCP-GFP).

-

Generate a plasmid for the MS2 coat protein (MCP) fused to a fluorescent protein of a different color (e.g., MCP-mCherry).

-

-

Cell Culture and Transfection:

-

Co-transfect cells with all four plasmids. The relative amounts of each plasmid should be optimized to ensure balanced expression and labeling.

-

-

Live-Cell Imaging:

-

Perform live-cell imaging as described in section 4.2, using a microscope capable of acquiring images in two different fluorescence channels.

-

Acquire images sequentially for each channel to avoid bleed-through between the fluorescent signals.

-

The following diagram illustrates the dual-color imaging workflow:

Caption: Workflow for dual-color live-cell RNA imaging using the this compound and MS2 systems.

RNA Affinity Purification (Pull-Down)

Objective: To isolate the this compound-tagged RNA and its associated proteins from cell lysates.

Methodology:

-

Expression of Tagged RNA:

-

Transfect cells with the plasmid expressing the this compound-tagged RNA of interest.

-

-

Cell Lysis:

-

Harvest the cells and prepare a cell lysate under conditions that preserve RNA-protein interactions. The choice of lysis buffer is critical and may need to be optimized.

-

-

Preparation of Affinity Matrix:

-

The PCP is typically expressed as a fusion protein with an affinity tag (e.g., GST, MBP, or a His-tag) in E. coli and purified.

-

Immobilize the purified PCP fusion protein onto an appropriate affinity resin (e.g., glutathione-agarose for GST-PCP).

-

-

RNA Pull-Down:

-

Incubate the cell lysate with the PCP-bound affinity resin. The this compound-tagged RNA, along with its interacting proteins, will bind to the immobilized PCP.

-

Wash the resin several times with a wash buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound RNA-protein complexes from the resin. Elution can be achieved by competing with a high concentration of free this compound hairpins, changing the buffer conditions, or using a protease to cleave a linker between the PCP and the affinity tag.

-

The isolated proteins can be identified by mass spectrometry, and the RNA can be analyzed by RT-qPCR or northern blotting.

-

Applications in Drug Development

While the this compound system described herein is primarily a tool for basic research in RNA biology, its applications have indirect relevance to drug development. By enabling the detailed study of RNA localization, transport, and translation, the this compound system can help elucidate the mechanisms of action of drugs that target these processes. Furthermore, it can be used in high-throughput screening assays to identify small molecules that disrupt specific RNA-protein interactions implicated in disease. It is important to distinguish this this compound system from "Polyphyllin VII" (also abbreviated as this compound), a natural compound with demonstrated anti-cancer properties, which is a distinct area of drug development research.

Conclusion

The this compound system, with its high specificity and amenability to live-cell imaging, has become an indispensable tool for the study of RNA biology. Its orthogonality with the MS2 system provides a unique advantage for multi-color imaging, allowing for the investigation of complex regulatory networks. The continued development of this system, including the engineering of improved coat protein variants, promises to further enhance its capabilities and broaden its applications in both fundamental research and drug discovery. This guide provides a solid foundation for researchers to harness the power of the this compound system to unravel the dynamic world of RNA within the living cell.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Understanding spatiotemporal coupling of gene expression using single molecule RNA imaging technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishing Live-Cell Single-Molecule Localization Microscopy Imaging and Single-Particle Tracking in the Archaeon Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Technologies Enabling Single-Molecule Super-Resolution Imaging of mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification of mRNA Processing Complexes Using an RNA Affinity Approach | Springer Nature Experiments [experiments.springernature.com]

- 8. Identifying proteins that bind to specific RNAs - focus on simple repeat expansion diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.igem.org [static.igem.org]

- 10. youtube.com [youtube.com]

- 11. scispace.com [scispace.com]

A Technical Guide to PP7 and MS2 RNA Labeling Systems for Researchers

For researchers, scientists, and drug development professionals, understanding the nuances of RNA labeling technologies is critical for accurately tracking RNA dynamics in live cells. This in-depth technical guide provides a comprehensive comparison of two widely used systems: the bacteriophage-derived PP7 and MS2 systems. This document outlines their core mechanisms, presents a quantitative comparison, and offers detailed experimental protocols to aid in the selection and implementation of the most suitable system for your research needs.

Introduction to RNA Labeling with this compound and MS2 Systems

The ability to visualize and track RNA molecules in real-time within living cells is paramount for unraveling the complexities of gene expression, RNA processing, and transport. The this compound and MS2 RNA labeling systems are powerful tools that allow for the fluorescent tagging of specific RNA molecules. Both systems are derived from bacteriophages and rely on the high-affinity, specific interaction between a coat protein and a corresponding RNA stem-loop structure.

The core principle of these systems involves genetically encoding a tandem array of RNA stem-loops (either this compound or MS2) into the RNA of interest. Concurrently, the corresponding coat protein (PCP for this compound or MCP for MS2) is fused to a fluorescent protein (e.g., GFP) and expressed in the same cells. The binding of multiple fluorescently-tagged coat proteins to the RNA transcript results in a bright fluorescent spot that can be visualized and tracked using fluorescence microscopy. A key advantage of these systems is their orthogonality; the this compound coat protein does not bind to the MS2 stem-loop, and vice-versa, enabling dual-color imaging of two different RNA species simultaneously within the same cell.[1][2][3]

Core Mechanisms of this compound and MS2 Systems

The functionality of both the this compound and MS2 systems hinges on a highly specific protein-RNA interaction.

This compound System: This system utilizes the this compound coat protein (PCP) and its cognate this compound binding site (PBS), a 25-nucleotide RNA stem-loop. The PCP binds as a dimer to each PBS stem-loop, leading to the recruitment of fluorescent proteins to the target RNA.

MS2 System: Similarly, the MS2 system is based on the interaction between the MS2 coat protein (MCP) and the MS2 binding site (MBS), a 19-nucleotide RNA stem-loop. Like PCP, MCP binds as a dimer to the MBS, effectively tagging the RNA molecule with fluorescent reporters.

The high specificity of these interactions minimizes off-target labeling, providing a reliable method for tracking the localization and dynamics of specific RNA molecules.[3]

Quantitative Comparison of this compound and MS2 Systems

The choice between the this compound and MS2 systems often depends on the specific experimental requirements, including the desired signal brightness and signal-to-noise ratio. The following table summarizes key quantitative parameters for both systems.

| Parameter | This compound System | MS2 System | Reference(s) |

| Coat Protein | This compound Coat Protein (PCP) | MS2 Coat Protein (MCP) | |

| RNA Recognition Motif | This compound Binding Site (PBS) | MS2 Binding Site (MBS) | |

| Dissociation Constant (Kd) of Coat Protein-FP Dimer | <20 nM (for PCP-EGFP) | ~410 nM (for MCP-EGFP) | [4] |

| Signal Brightness | Generally brighter | Generally dimmer | [5] |

| Signal-to-Noise Ratio (SNR) | Higher SNR | Lower SNR | [6] |

Note: The tighter binding affinity (lower Kd) of the PCP-EGFP dimer contributes to more efficient labeling and consequently, a brighter signal and higher signal-to-noise ratio compared to the MS2 system.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound and MS2 RNA labeling systems.

Cloning of Tandem Stem-Loop Arrays

The generation of a plasmid containing tandem repeats of the this compound or MS2 stem-loops is a crucial first step. The repetitive nature of these sequences can make cloning challenging.

Protocol for Cloning 24xMS2 Tandem Repeats: [7][8]

-

Primer Design: Design primers to amplify the 24xMS2 stem-loop cassette from a template plasmid (e.g., available from Addgene). Incorporate desired restriction sites into the primers for subsequent cloning into your vector of interest.

-

PCR Amplification:

-

Use a high-fidelity DNA polymerase to minimize errors during amplification of the repetitive sequence.

-

Set up a 50 µL PCR reaction with a final MgCl₂ concentration of 2.0 mM.

-

Use the following PCR program:

-

Initial denaturation: 94°C for 4 minutes.

-

35 cycles of:

-

Denaturation: 94°C for 30 seconds.

-

Annealing: 58°C for 30 seconds.

-

Extension: 72°C for 2 minutes and 30 seconds.

-

-

Final extension: 72°C for 7 minutes.

-

-

-

Gel Purification: Run the PCR product on a 1% agarose gel and purify the DNA fragment corresponding to the 24xMS2 cassette using a gel extraction kit.

-

Restriction Digest: Digest both the purified PCR product and the destination vector with the chosen restriction enzymes overnight at 37°C.

-

Ligation and Transformation:

-

Purify the digested insert and vector.

-

Set up a ligation reaction with a 3:1 insert-to-vector molar ratio for 2 hours at room temperature.

-

Transform competent E. coli (e.g., DH5α) with the ligation product.

-

-

Screening: Screen colonies by restriction digest and confirm the sequence of the insert by Sanger sequencing.

Protocol for Cloning 24xthis compound Tandem Repeats:

A similarly detailed, step-by-step protocol for cloning 24xthis compound repeats is not as readily available in the searched literature. However, the principles are analogous to cloning the 24xMS2 repeats. It is recommended to obtain a plasmid containing the 24xthis compound cassette from a repository like Addgene and use a similar PCR-based strategy with a high-fidelity polymerase to subclone it into the desired vector.

Lentiviral Production and Transduction of Fluorescent Coat Proteins

For stable expression of the fluorescently-tagged coat proteins in mammalian cells, lentiviral transduction is a common and effective method.

Protocol for Lentiviral Production and Transduction of MCP-GFP/PCP-GFP: [9][10][11][12][13][14][15][16][17]

-

Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

-

Plasmid Preparation: Prepare high-quality, endotoxin-free plasmid DNA for your lentiviral vector encoding MCP-GFP or PCP-GFP, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).

-

Transfection:

-

On the day of transfection, mix the plasmids in the following ratio: 4 µg lentiviral vector: 3 µg packaging plasmid: 1 µg envelope plasmid.

-

Use a suitable transfection reagent (e.g., Polyethylenimine (PEI) or a commercial reagent like Lipofectamine).

-

For PEI, use a DNA:PEI ratio of 1:3 (µg:µg). Dilute the DNA and PEI separately in serum-free medium (e.g., Opti-MEM) before mixing.

-

Incubate the DNA-transfection reagent complex for 15-20 minutes at room temperature.

-

Add the complex dropwise to the HEK293T cells.

-

-

Virus Harvest:

-

48 hours post-transfection, harvest the supernatant containing the lentiviral particles.

-

Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet cell debris.

-

Filter the supernatant through a 0.45 µm filter.

-

The virus can be used directly or concentrated and stored at -80°C.

-

-

Transduction of Target Cells:

-

Seed your target cells in a 24-well plate.

-

The next day, add the lentiviral supernatant to the cells at various dilutions (to determine the optimal multiplicity of infection - MOI). The addition of polybrene (8 µg/mL) can enhance transduction efficiency.

-

After 24 hours, replace the virus-containing medium with fresh medium.

-

After 48-72 hours, assess transduction efficiency by fluorescence microscopy.

-

Live-Cell Imaging of Single RNA Molecules

Proper microscope setup and image acquisition are critical for successful single-molecule RNA imaging.

Protocol for Live-Cell Imaging: [18][19][20][21][22][23][24][25]

-

Cell Plating: Plate cells transduced with the RNA of interest (containing the stem-loop array) and the corresponding fluorescent coat protein on glass-bottom dishes suitable for high-resolution microscopy.

-

Microscope Setup:

-

Use an inverted fluorescence microscope equipped with a high numerical aperture (NA) objective (e.g., 60x or 100x oil immersion).

-

Maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.

-

Use a sensitive camera, such as an electron-multiplying charge-coupled device (EMCCD) or a scientific complementary metal-oxide-semiconductor (sCMOS) camera.

-

-

Image Acquisition:

-

To minimize phototoxicity and photobleaching, use the lowest possible laser power that still provides a detectable signal.

-

Use appropriate filter sets for the fluorescent protein being used (e.g., GFP).

-

Acquire images as a time-lapse series (a Z-stack may be necessary to capture RNAs at different focal planes).

-

Typical exposure times for single-particle tracking are in the range of 20-100 milliseconds.

-

-

Image Analysis:

-

Use single-particle tracking software (e.g., ImageJ/Fiji with plugins like TrackMate) to identify and track the fluorescent spots corresponding to single RNA molecules.

-

Analyze the trajectories to determine parameters such as diffusion coefficients and localization patterns.

-

Troubleshooting:

-

Low Signal-to-Noise Ratio:

-

Increase the number of stem-loops in the RNA construct.

-

Optimize the expression level of the fluorescent coat protein; too high an expression can lead to high background fluorescence.

-

Consider using a brighter fluorescent protein.

-

-

Phototoxicity/Photobleaching:

-

Reduce laser power and/or exposure time.

-

Use an oxygen scavenging system in the imaging medium.

-

-

No Fluorescent Spots:

-

Confirm the expression of both the tagged RNA and the fluorescent coat protein by RT-qPCR and Western blot, respectively.

-

Verify the integrity of the stem-loop array by sequencing.

-

Conclusion

Both the this compound and MS2 RNA labeling systems are invaluable tools for studying RNA biology in living cells. The this compound system generally offers superior brightness and signal-to-noise ratio due to the tighter binding affinity of its coat protein. However, the MS2 system is also widely used and well-characterized. The choice between these systems should be guided by the specific experimental goals and the required sensitivity. The detailed protocols provided in this guide serve as a starting point for researchers to implement these powerful techniques and advance our understanding of the dynamic world of RNA.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Technologies Enabling Single-Molecule Super-Resolution Imaging of mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. teusinkbruggemanlab.nl [teusinkbruggemanlab.nl]

- 8. researchgate.net [researchgate.net]

- 9. mdanderson.org [mdanderson.org]

- 10. Lentivirus Packaging Protocol - Creative Biogene [creative-biogene.com]

- 11. manuals.cellecta.com [manuals.cellecta.com]

- 12. manuals.cellecta.com [manuals.cellecta.com]

- 13. addgene.org [addgene.org]

- 14. genecopoeia.com [genecopoeia.com]

- 15. researchgate.net [researchgate.net]

- 16. genemedi.net [genemedi.net]

- 17. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tech Note: Label Selection and Strategies for Super-Resolution Single Particle Tracking | Bruker [bruker.com]

- 19. biorxiv.org [biorxiv.org]

- 20. insights.oni.bio [insights.oni.bio]

- 21. A guide for single-particle chromatin tracking in live cell nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 22. einsteinmed.edu [einsteinmed.edu]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. m.youtube.com [m.youtube.com]

- 25. youtube.com [youtube.com]

Advantages of using the PP7 system for RNA tracking.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to track RNA molecules in living cells is paramount for understanding the intricacies of gene expression, regulation, and the development of novel therapeutics. The PP7 system, derived from the Pseudomonas aeruginosa bacteriophage this compound, offers a robust and versatile platform for real-time visualization of RNA dynamics. This guide provides an in-depth overview of the this compound system, its advantages, quantitative performance, and detailed experimental protocols.

Core Advantages of the this compound System

The this compound system is a powerful tool for RNA tracking due to several key advantages:

-

High Specificity and Affinity: The this compound coat protein (PCP) binds to its cognate this compound RNA hairpin with high specificity and a strong binding affinity, ensuring minimal off-target effects.[1]

-

Genetic Encodability: Both the RNA tag (this compound stem-loops) and the fluorescently labeled protein (PCP-FP) are genetically encodable, allowing for stable and long-term expression in a wide range of biological systems.

-

Live-Cell Imaging: The system is fully compatible with live-cell microscopy, enabling the study of dynamic RNA processes such as transcription, transport, localization, and degradation in real-time.

-

Quantitative Analysis: The discrete nature of the fluorescent signal allows for the quantification of RNA molecules and the analysis of transcriptional dynamics, such as bursting kinetics.

-

Orthogonality with the MS2 System: The this compound system is orthogonal to the well-established MS2 system, meaning the coat proteins do not cross-react with the non-cognate RNA hairpins. This orthogonality is a significant advantage, as it allows for simultaneous dual-color imaging of two different RNA species within the same cell.[2][3][4]

-

Continuous Innovation: The this compound system is continuously being improved. Newer generations of the system, such as those using tandem-dimer PCP (tdPCP) and destabilized PCP (dPCP), offer enhanced signal-to-noise ratios and reduced background fluorescence.[2][3][4][5]

Quantitative Performance Data

The performance of the this compound system can be quantified by several key parameters. The following tables summarize these metrics, providing a clear comparison between the standard this compound system and its enhanced variants.

| Parameter | Standard PCP | tdPCP | dPCP | Reference |

| Binding Affinity (Kd) | ~1 nM | Not explicitly different from standard PCP | Not explicitly different from standard PCP | [1] |

| Signal-to-Noise Ratio (SNR) | Moderate; limited by unbound PCP-FP background | Substantially increased compared to standard PCP | ~19-fold enhancement in response to this compound RNA | [2][5] |

| Occupancy of Binding Sites | Can be incomplete at low PCP concentrations | Uniform and complete occupancy of this compound stem-loops | Not explicitly quantified, but designed for high-contrast imaging | [5] |

| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Photostability | Reference |

| EGFP | 488 | 507 | 1.00 | Good | |

| mCherry | 587 | 610 | 0.35 | Good | |

| mNeonGreen | 506 | 517 | ~3x EGFP | Good | |

| mScarlet | 569 | 594 | ~5x mCherry | Good |

Experimental Methodologies

This section provides a general framework for implementing the this compound system for live-cell RNA tracking in mammalian cells.

Plasmid Design and Construction

Successful implementation of the this compound system requires the careful design of two main plasmid vectors:

-

PCP-FP Expression Vector: This plasmid drives the expression of the this compound coat protein fused to a fluorescent protein (e.g., EGFP, mCherry, mNeonGreen). Key components include:

-

Promoter: A strong constitutive promoter (e.g., CMV, EF1a) for robust expression.

-

PCP Coding Sequence: The gene encoding the this compound coat protein. For enhanced performance, consider using a tandem-dimer version (tdPCP).

-

Fluorescent Protein Coding Sequence: The gene for the desired fluorescent protein.

-

Nuclear Localization Signal (NLS): Often included to concentrate the unbound PCP-FP in the nucleus, reducing cytoplasmic background.

-

-

This compound-tagged RNA Expression Vector: This plasmid expresses the RNA of interest tagged with an array of this compound binding sites (PBS). Key components include:

-

Promoter: A suitable promoter to drive the expression of the target RNA (e.g., a Pol II promoter for mRNAs, or a U6 promoter for some non-coding RNAs).

-

Gene of Interest: The coding or non-coding sequence of the RNA to be tracked.

-

This compound Binding Site (PBS) Array: A series of tandem repeats of the this compound hairpin sequence (typically 18-24 repeats for optimal signal). This array is usually inserted into the 3' UTR of the target mRNA.

-

Selection Marker: For the generation of stable cell lines (e.g., puromycin, neomycin resistance).

-

Generation of Stable Cell Lines

For long-term and consistent expression, the generation of stable cell lines is recommended. Lentiviral transduction is a highly efficient method for this purpose.[6][7][8]

-

Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector (containing either the PCP-FP or the this compound-tagged RNA construct) and packaging plasmids (e.g., psPAX2 and pMD2.G).

-

Virus Harvest: Collect the supernatant containing the lentiviral particles 48-72 hours post-transfection.

-

Transduction: Transduce the target cell line with the collected lentivirus in the presence of polybrene.

-

Selection: Apply the appropriate antibiotic selection (e.g., puromycin, G418) to select for cells that have successfully integrated the constructs.

-

Clonal Selection and Validation: Isolate single-cell clones and validate the expression of the PCP-FP and the tagged RNA by fluorescence microscopy, western blotting, and/or RT-qPCR.

Live-Cell Imaging

-

Cell Plating: Plate the stable cell line on glass-bottom dishes or chamber slides suitable for high-resolution microscopy.

-

Imaging Medium: Use an appropriate live-cell imaging medium that maintains cell health and minimizes autofluorescence.

-

Microscopy: A confocal or spinning-disk microscope is recommended for acquiring high-quality images with reduced out-of-focus light.

-

Objective: Use a high numerical aperture (NA) oil-immersion objective (e.g., 60x or 100x).

-

Laser Lines and Filters: Use the appropriate laser lines and emission filters for the chosen fluorescent proteins (e.g., 488 nm laser for EGFP, 561 nm laser for mCherry).

-

Environmental Control: Maintain the cells at 37°C and 5% CO2 in an incubation chamber on the microscope stage.

-

-

Image Acquisition:

-

Time-lapse Imaging: Acquire images at appropriate time intervals to capture the dynamics of the RNA of interest.

-

Z-stacking: Acquire a series of images at different focal planes to capture the 3D localization of the RNA.

-

Laser Power: Use the lowest possible laser power that provides a sufficient signal-to-noise ratio to minimize phototoxicity and photobleaching.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of the this compound system for RNA tracking.

Caption: Workflow for dual-color RNA imaging using the MS2 and this compound systems.

Caption: Mechanism of the destabilized this compound coat protein (dPCP) system.

References

- 1. RNA recognition site of this compound coat protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. einsteinmed.edu [einsteinmed.edu]

- 6. Stable Expression by Lentiviral Transduction of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lentivirus-delivered stable gene silencing by RNAi in primary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus. — Department of Oncology [oncology.ox.ac.uk]

An In-depth Technical Guide to the Limitations of PP7 RNA Visualization Technology

The bacteriophage PP7 RNA labeling system is a powerful technique for visualizing the dynamics of single RNA molecules in living cells. The system is based on the high-affinity interaction between the this compound coat protein (PCP) and its cognate RNA hairpin, the this compound binding site (PBS). By genetically fusing a fluorescent protein (FP) to PCP and inserting an array of PBS repeats into a target RNA, the transcript can be visualized as a fluorescent spot. Despite its widespread use, the this compound system has several inherent limitations that researchers must consider to ensure accurate data interpretation and avoid experimental artifacts.

Core Limitations of the this compound System

The utility of the this compound system is constrained by factors related to signal fidelity, potential perturbation of the target RNA's natural lifecycle, and the fundamental photophysics of fluorescence microscopy.

1. Signal-to-Noise Ratio and Background Fluorescence A primary challenge in this compound imaging is managing the background fluorescence from unbound PCP-FP molecules diffusing throughout the cell, particularly in the nucleus.[1] This background signal can obscure the dimmer signal from single mRNA molecules, thereby reducing the signal-to-noise ratio (SNR).

-

Origin of Background: The system requires overexpression of the PCP-FP fusion protein to ensure that newly transcribed RNAs are rapidly bound. This requisite excess of unbound, fluorescently tagged protein elevates the overall background fluorescence of the cell.[1]

-

Mitigation Strategies: The molar ratio of the expressed tagged RNA to the PCP-FP reporter protein is a critical parameter. At a low 1:1 ratio, RNA-protein complexes may not be clearly distinguishable from the background.[2] It is often recommended to start with a 3:1 ratio of the RNA expression plasmid to the PCP-FP plasmid to improve SNR.[2] Additionally, advanced microscopy techniques and image analysis algorithms for background subtraction are essential for accurate signal detection.[3]

2. Perturbation of RNA Metabolism and Function The introduction of a synthetic array of RNA stem-loops (e.g., 24xPBS) can interfere with the normal processing, localization, and decay of the target mRNA.

-

mRNA Processing Defects: Tagging an mRNA with 24 this compound stem-loops has been shown to induce the formation of nuclear foci and the accumulation of 3'-end RNA fragments.[4] This suggests that the large, repetitive RNA structure can impair normal mRNA decay pathways.[4]

-

Mislocalization: The presence of the stem-loop array itself, even without the binding of the coat protein, can lead to mislocalization of the target RNA.[4] This highlights the importance of control experiments using untagged versions of the target RNA to validate localization patterns.[4]

-

Steric Hindrance: The binding of multiple large PCP-FP complexes (each PCP-GFP monomer is >30 kDa) to a single RNA molecule creates a bulky ribonucleoprotein (RNP) particle. This can sterically hinder the access of endogenous RNA-binding proteins (RBPs), ribosomes, and other regulatory factors, potentially altering the RNA's function, translation efficiency, and localization.

3. Photophysical Limitations Like all live-cell fluorescence imaging techniques, the this compound system is subject to photobleaching and phototoxicity.

-

Photobleaching: The irreversible destruction of the fused fluorescent protein upon excitation leads to signal loss over time.[5][6] This limits the duration of time-lapse imaging and can complicate quantitative analysis if not properly accounted for.[7] The rate of photobleaching is dependent on the fluorophore itself, the intensity of the excitation light, and the duration of exposure.[5][6]

-

Phototoxicity: High-intensity laser light used for excitation can generate reactive oxygen species, causing cellular damage and altering the biological processes being observed.[5][8] It is critical to optimize imaging parameters, such as laser power and exposure time, to find a balance between achieving a sufficient SNR and maintaining cell health.[3] For sensitive cells like mammalian stem cells, advanced methods like confocal imaging may be necessary to reduce phototoxicity and enable longer imaging times.[9]

4. Stoichiometry and Labeling Inefficiency The brightness of a tagged RNA molecule depends on the number of PCP-FP molecules bound to the PBS array. However, the occupancy of these binding sites is not always complete.

-

Incomplete Occupancy: It has been observed that not all stem-loops in an array are necessarily bound by a coat protein-FP fusion.[1] This leads to variability in the fluorescence intensity of individual RNA molecules, which can complicate absolute quantification.

-